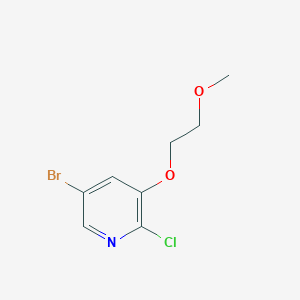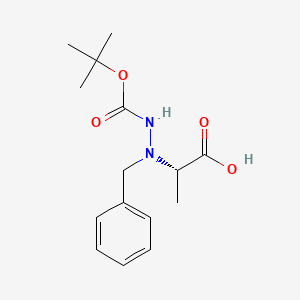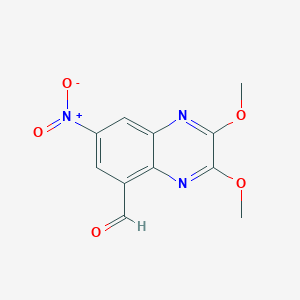
2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde
Vue d'ensemble
Description
2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O5 . It is also known by its CAS number 188699-42-5 .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde consists of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 263.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde include a predicted density of 1.450±0.06 g/cm3 and a predicted boiling point of 401.2±45.0 °C .Applications De Recherche Scientifique
Photosensitive Protecting Groups
Research has explored the use of photosensitive protecting groups in synthetic chemistry, highlighting the developmental stage of utilizing groups like 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzoinyl. These groups show promise for future applications due to their ability to be removed or altered by light, offering controlled reactions for the synthesis of complex molecules. This approach could potentially apply to compounds like 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde for targeted synthetic applications (Amit, Zehavi, & Patchornik, 1974).
Catalytic Oxidation of Lignins
Another study discusses the catalytic oxidation of lignins into aromatic aldehydes, focusing on the conversion into vanillin and syringaldehyde. This research outlines the impact of various factors on yield and process selectivity, which could be relevant for exploring the oxidative transformations involving 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde. Such processes could inform the development of novel synthetic pathways or the optimization of existing ones for producing valuable derivatives (Tarabanko & Tarabanko, 2017).
Reductive Amination Processes
The application of reductive amination, involving the conversion of aldehydes or ketones to amines, has been intensively studied. This review highlights recent advances in employing hydrogen as a reducing agent for reductive amination, which could be applicable to compounds like 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde. Such processes are crucial for the synthesis of primary, secondary, and tertiary alkyl amines, relevant in pharmaceuticals and material science (Irrgang & Kempe, 2020).
Enzymatic Degradation of Organic Pollutants
Research on the enzymatic degradation of organic pollutants highlights the role of redox mediators in enhancing the efficiency of recalcitrant compound degradation. This information could guide studies on the environmental behavior and potential bioremediation applications involving 2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde. Enzymes such as laccases and peroxidases, in conjunction with redox mediators, offer a potent method for the transformation or detoxification of complex organic pollutants (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2,3-dimethoxy-7-nitroquinoxaline-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-18-10-11(19-2)13-9-6(5-15)3-7(14(16)17)4-8(9)12-10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFQZDTPCNMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC(=CC(=C2N=C1OC)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230998 | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-7-nitroquinoxaline-5-carbaldehyde | |
CAS RN |
188699-42-5 | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188699-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-7-nitro-5-quinoxalinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

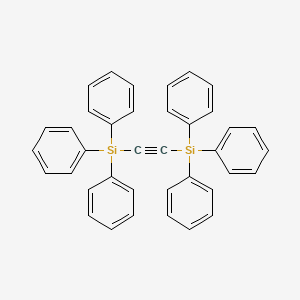
![3-Bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B3112177.png)
![Cyclopropanecarboxylic acid [2-(4-bromo-pyrazol-1-yl)-ethyl]-amide](/img/structure/B3112179.png)

![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)
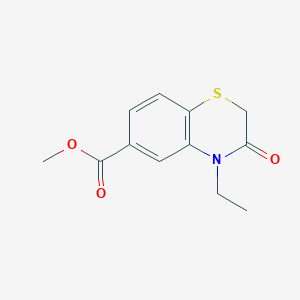
![Ethyl 2-[3-(3-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3112213.png)



